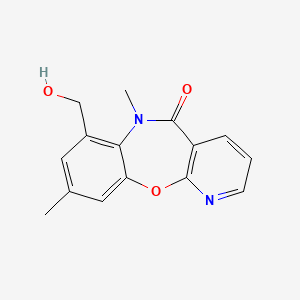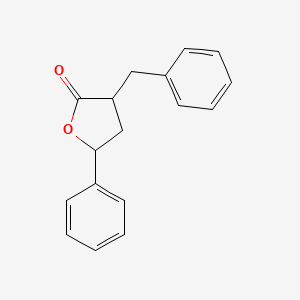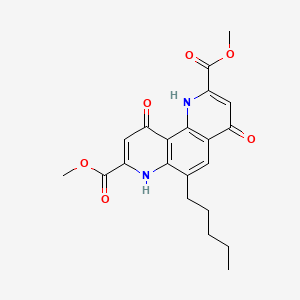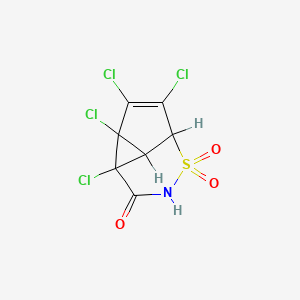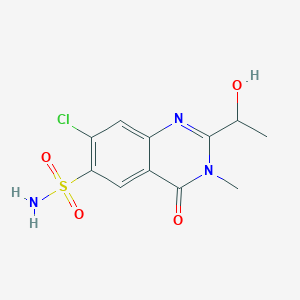
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- is a complex organic compound with a quinazoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the quinazoline intermediate with sulfonyl chlorides in the presence of a base.
Chlorination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can inhibit or activate these targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines and 2-phenylquinazolines share structural similarities with 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole also contain the sulfonamide group.
Uniqueness
The uniqueness of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
特性
CAS番号 |
14422-45-8 |
|---|---|
分子式 |
C11H12ClN3O4S |
分子量 |
317.75 g/mol |
IUPAC名 |
7-chloro-2-(1-hydroxyethyl)-3-methyl-4-oxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O4S/c1-5(16)10-14-8-4-7(12)9(20(13,18)19)3-6(8)11(17)15(10)2/h3-5,16H,1-2H3,(H2,13,18,19) |
InChIキー |
IGLKJVXDXYQOKE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC(=C(C=C2C(=O)N1C)S(=O)(=O)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



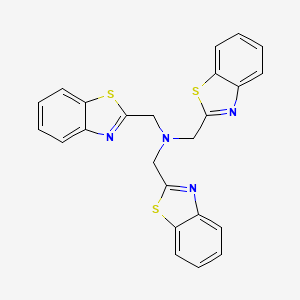
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
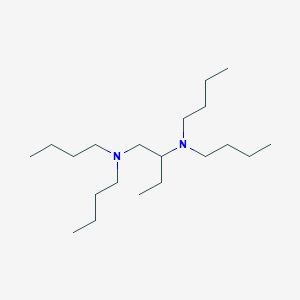
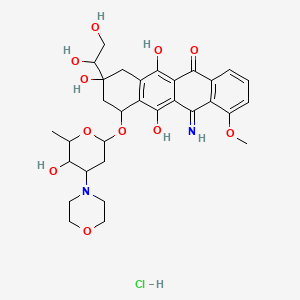
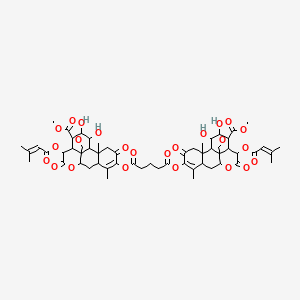
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
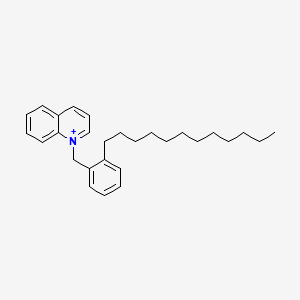
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
